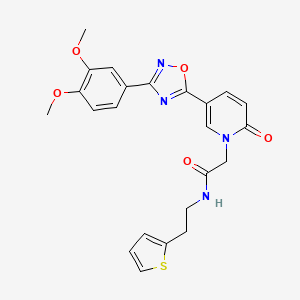

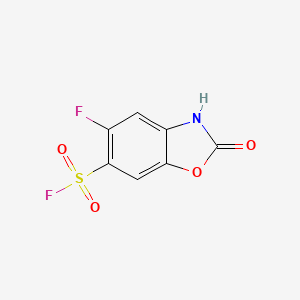

![molecular formula C13H21N3O B2577626 [(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol CAS No. 1969288-14-9](/img/structure/B2577626.png)

[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It’s a core structure of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The compound has a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also has a cyclopropyl group, which is a three-membered ring of carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and piperidine rings. Imidazole rings can participate in a variety of reactions, including nucleophilic substitution and electrophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and piperidine rings could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches and Derivative Formation

The chemical compound “[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol” is related to the class of imidazole derivatives, which are synthesized and utilized extensively in various scientific and industrial applications. The synthesis of imidazole derivatives often involves the interaction of specific carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives serve as masked forms of carbonyl groups and are considered synthons for carbonyl groups in chemical reactions (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). Additionally, the synthesis of imidazole-based compounds can involve the reaction of specific precursors, such as imidazole-4-acetate methyl ester, to afford derivatives with varying substituents and functionalities (Banerjee et al., 2013).

Crystallographic and Molecular Structure Analysis

The synthesized compounds often undergo crystallographic and molecular structure analyses to determine their spatial configurations and molecular interactions. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been studied using X-ray crystallography, revealing their crystalline structures and molecular conformations. Such analyses provide insights into the geometry around specific atoms, such as sulfur or zinc, and the conformation of cyclic structures like the piperidine ring (Girish et al., 2008), (Naveen et al., 2015).

Applications in Pharmacology and Drug Design

Drug Absorption and Transmission

Imidazole derivatives have significant implications in pharmacology due to their remarkable absorption and transmission properties. These compounds have established a unique identity in pharmaceutical, medicinal, and agricultural sciences. Various heterocyclic compounds, including those containing thioamido, pyridino, and thiobiureto groups, are known for their industrial and medicinal applications, contributing to the development of new drugs and therapies (Ande, 2012).

Synthesis of Novel Compounds for Biological Activity

The continuous exploration in the field of imidazole derivatives leads to the synthesis of novel compounds with potential biological activities. Such endeavors involve the synthesis of specific imidazole derivatives through multi-step processes, followed by rigorous characterization using various spectroscopic techniques. These newly synthesized compounds are then evaluated for their potential applications in biomedical research, such as antimicrobial activities or as precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023), (Patel, Agravat, & Shaikh, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S,3S)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-15-9-14-7-12(15)13-10(8-17)3-2-6-16(13)11-4-5-11/h7,9-11,13,17H,2-6,8H2,1H3/t10-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXMBLHCCYTXQB-MFKMUULPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2C(CCCN2C3CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2577545.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)

![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2577563.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)